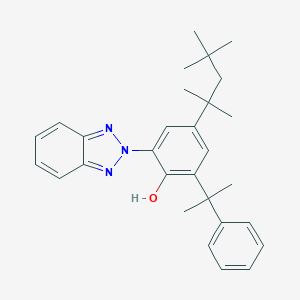

2-(2H-BENZOTRIAZOL-2-YL)-6-(1-METHYL-1-PHENYLETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL

Descripción general

Descripción

Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- is a complex organic compound known for its role as a UV absorber. This compound is part of the benzotriazole family, which is widely used in various industries to protect materials from UV radiation. Its unique structure allows it to absorb harmful UV rays, thereby preventing degradation of materials such as plastics, coatings, and personal care products.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- typically involves the reduction of 2-nitrophenylazophenols using thiourea S,S-dioxide in the presence of sodium hydroxide . This reaction yields the benzotriazole derivative, which can then be further modified to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include multiple steps of synthesis, purification, and quality control to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents like thiourea S,S-dioxide.

Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Thiourea S,S-dioxide, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzotriazole derivatives.

Aplicaciones Científicas De Investigación

UV Stabilization in Polymers

UV-234 is widely used as a UV stabilizer in various polymers including:

- Polycarbonate

- Polyesters

- Polyacetal

- Polyamides

- Polyphenylene Sulfide

The incorporation of UV-234 into these materials helps prevent photodegradation, which can lead to discoloration and loss of mechanical properties over time. The recommended use levels range from 0.15% to 0.60% depending on the substrate and desired performance characteristics .

Coatings and Inks

In the coatings industry, UV-234 serves as an effective additive in paints and inks to enhance their resistance to UV light. This application ensures that the aesthetic qualities and structural integrity of coatings are maintained over extended periods when exposed to sunlight.

Agricultural Films

The compound is also employed in agricultural films where it helps protect crops from harmful UV radiation while allowing adequate light penetration for photosynthesis. This application not only extends the life of the films but also contributes to improved crop yields by providing a more controlled growing environment.

Adhesives and Sealants

In adhesives and sealants, UV-234 contributes to the stability and longevity of the products when exposed to sunlight. This is particularly important in applications where long-term adhesion is critical.

Case Study 1: Polycarbonate Applications

A study demonstrated that adding UV-234 to polycarbonate significantly improved its resistance to yellowing and loss of impact strength after prolonged exposure to UV light . The results indicated that formulations containing UV-234 maintained their clarity and mechanical properties much better than those without it.

Case Study 2: Agricultural Films

Research conducted on agricultural films treated with UV absorbers including UV-234 showed a marked improvement in film durability and crop protection compared to untreated films. The treated films exhibited less degradation under sunlight exposure, leading to longer service life and better crop performance .

Mecanismo De Acción

The compound exerts its effects primarily through the absorption of UV radiation. Its benzotriazole moiety absorbs UV light, converting it into less harmful energy forms, such as heat. This prevents the UV radiation from breaking down the chemical bonds in materials, thereby protecting them from degradation. The molecular targets and pathways involved include the interaction with UV light and the subsequent energy dissipation.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2H-Benzotriazol-2-yl)phenol

- 2H-1,2,3-Benzotriazole-2-ylacetic acid

Uniqueness

Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- stands out due to its enhanced UV absorption capabilities and stability. Its unique structure, with multiple substituents, provides superior protection compared to simpler benzotriazole derivatives. This makes it particularly valuable in applications requiring long-term UV protection.

Actividad Biológica

The compound 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol , also known as UV-328, is a member of the phenolic benzotriazole family. This class of compounds is primarily used as ultraviolet (UV) light stabilizers in various applications, including plastics and coatings. This article explores the biological activity of UV-328, focusing on its toxicokinetics, potential health effects, and environmental impact.

Chemical Structure

The molecular formula for UV-328 is . Its structure features a benzotriazole moiety, which is crucial for its UV-absorbing properties, along with multiple substituents that enhance its stability and efficacy in polymer applications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 447.57 g/mol |

| Melting Point | 139-143 °C |

| Solubility | Insoluble in water |

| Hazard Statements | H302-H315-H319-H335 |

Toxicokinetics

Research indicates that phenolic benzotriazoles exhibit varied toxicokinetic profiles based on their substitution patterns. A study on several phenolic benzotriazoles, including UV-328, revealed the following key findings:

- Absorption : Oral bioavailability was low, approximately 6% for unsubstituted compounds and between 12.8% to 23% for substituted variants at lower doses. Higher doses resulted in decreased absorption rates .

- Elimination Half-Life : The elimination half-lives ranged significantly from 1.57 to 192 hours depending on the compound and administration route. For UV-328 specifically, studies suggest a prolonged half-life due to its complex structure .

Acute Toxicity

Acute toxicity studies have shown that UV-328 can pose risks to aquatic organisms. The acute hazard to fish and aquatic invertebrates is considered significant, with toxicity thresholds greater than 0.17 mg/L .

Chronic Exposure

Chronic exposure studies have indicated that repeated administration can lead to liver enlargement and histopathological changes in rats. Specifically, exposure to drometrizole (another benzotriazole) has been linked to liver tumors at certain concentrations over extended periods .

Case Studies

- Liver Effects : In a chronic exposure study involving rats administered with drometrizole via feed at varying concentrations (5–500 ppm), treatment-related benign and malignant liver tumors were observed after 24 months .

- Histopathological Changes : Another study reported significant histopathological changes in rats after exposure to UV-328 for durations of 13 and 52 weeks, including increased liver weights and hematological effects .

Environmental Impact

The environmental persistence of UV-328 raises concerns regarding its accumulation in aquatic ecosystems. As a UV stabilizer, it is widely used in consumer products that may eventually enter waterways through leaching or degradation processes.

Ecotoxicology Data

Research indicates potential bioaccumulation risks associated with phenolic benzotriazoles like UV-328. The compound's low solubility in water coupled with its widespread use suggests a need for careful monitoring of its environmental concentrations.

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)-6-(2-phenylpropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O/c1-27(2,3)19-28(4,5)21-17-22(29(6,7)20-13-9-8-10-14-20)26(33)25(18-21)32-30-23-15-11-12-16-24(23)31-32/h8-18,33H,19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUNCLSDTUBVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072780 | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

73936-91-1 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73936-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073936911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-6-(1-METHYL-1-PHENYLETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.